molecular formula C7H8O5 B8020993 4-Methyl-5-oxohex-2-enedioic acid

4-Methyl-5-oxohex-2-enedioic acid

Cat. No.: B8020993
M. Wt: 172.13 g/mol
InChI Key: AZAMSTQBPOVYAK-UHFFFAOYSA-N
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Description

4-Methyl-5-oxohex-2-enedioic acid is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable compound in multiple fields.

Preparation Methods

The preparation of 4-Methyl-5-oxohex-2-enedioic acid involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons, which undergo a C-H alkylation reaction under the action of a manganese catalyst and magnesium metal . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methyl-5-oxohex-2-enedioic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

4-Methyl-5-oxohex-2-enedioic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is explored for its therapeutic potential in treating various diseases. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxohex-2-enedioic acid involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Methyl-5-oxohex-2-enedioic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and reactivity. For example, compounds such as CID 2632, CID 6540461, CID 5362065, and CID 5479530 share some structural similarities but differ in their specific properties and applications . The unique features of this compound make it particularly valuable in certain research and industrial contexts.

Biological Activity

4-Methyl-5-oxohex-2-enedioic acid, with the molecular formula C7H8O4C_7H_8O_4, is a compound of significant interest in both organic chemistry and biological research. Its unique structure, which includes a methyl group and a keto group, positions it as a versatile intermediate in various chemical reactions and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and comparative analysis with related compounds.

This compound exhibits a range of chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives that may possess distinct biological activities. The compound's mechanism of action is primarily through its interaction with specific enzymes or receptors, which modulates biological processes relevant to therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and metabolic disorders.
  • Cell Signaling Modulation: By binding to cellular receptors, it may influence signaling pathways critical for cell proliferation and survival.

Biological Activity and Research Findings

Research has indicated that derivatives of this compound show promising biological activities:

  • Anticancer Properties: Certain derivatives have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Neuroprotective Effects: Studies suggest potential benefits in neurodegenerative diseases due to the compound's ability to modulate oxidative stress pathways.
  • Antimicrobial Activity: Some derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Case Studies

Several studies highlight the biological activity of this compound and its derivatives:

  • Study on Anticancer Activity:
    • Objective: To evaluate the cytotoxic effects on breast cancer cells.
    • Methodology: Various concentrations of the compound were tested on MCF-7 cell lines.
    • Results: Significant reduction in cell viability was observed at higher concentrations, indicating potential as an anticancer agent.
  • Neuroprotective Study:
    • Objective: To assess the protective effects against oxidative stress in neuronal cells.
    • Methodology: Neuronal cells were exposed to oxidative stressors with and without the compound.
    • Results: Cells treated with this compound showed reduced markers of oxidative damage compared to controls.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityKey Characteristics
This compoundC₇H₈O₄Anticancer, neuroprotectiveContains both keto and carboxylic groups
3-Methylglutaric acidC₆H₈O₄Metabolic disorder treatmentContains two carboxylic groups
Maleic acidC₄H₄O₄Used in various synthesesSimpler dicarboxylic acid

Properties

IUPAC Name

4-methyl-5-oxohex-2-enedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c1-4(2-3-5(8)9)6(10)7(11)12/h2-4H,1H3,(H,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAMSTQBPOVYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(=O)O)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743284
Record name 4-Methyl-5-oxohex-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412324-07-3
Record name 4-Methyl-5-oxohex-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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